3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structure, which includes an oxetane ring and a diazaspiro undecane framework. Spirocyclic compounds are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane typically involves the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl) oxetan-3-yl methanol. This intermediate is then treated with various phenols to yield 3-(aryloxymethyl) oxetan-3-yl methanol, which can be further oxidized and reacted with benzyl alcohol containing diphenyl phosphoryl azide to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and diazaspiro framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Phenols in the presence of mild bases like potassium carbonate in acetone.
Major Products
The major products formed from these reactions include various substituted oxetanes and diazaspiro derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Contains multiple oxetane rings and is used in different applications.
Uniqueness
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of an oxetane ring and a diazaspiro framework, which imparts specific chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for developing new antituberculosis drugs .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
3-(oxetan-3-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2O/c1-5-13-6-2-12(1)3-7-14(8-4-12)11-9-15-10-11/h11,13H,1-10H2 |
InChI Key |
ATLJMCBFLHBNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.